molecular formula C26H18N2O3 B13783605 1-Hydroxy-2,4-bis(phenylamino)anthraquinone CAS No. 81-70-9

1-Hydroxy-2,4-bis(phenylamino)anthraquinone

Cat. No.: B13783605
CAS No.: 81-70-9
M. Wt: 406.4 g/mol
InChI Key: PEMIJWTVSXCRRB-UHFFFAOYSA-N
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Description

1-Hydroxy-2,4-bis(phenylamino)anthraquinone is an organic compound with the molecular formula C26H18N2O3. It is a derivative of anthraquinone, a class of compounds known for their vibrant colors and applications in dyes and pigments. This compound is particularly notable for its use in various industrial and scientific applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hydroxy-2,4-bis(phenylamino)anthraquinone can be synthesized through a multi-step process involving the reaction of anthraquinone derivatives with aniline. The typical synthetic route involves:

Industrial Production Methods: Industrial production of this compound typically involves large-scale batch processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxy-2,4-bis(phenylamino)anthraquinone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Substitution Reagents: Halogens, nitrating agents.

Major Products:

Scientific Research Applications

1-Hydroxy-2,4-bis(phenylamino)anthraquinone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Hydroxy-2,4-bis(phenylamino)anthraquinone involves its ability to interact with molecular targets through its quinone structure. This interaction can lead to the generation of reactive oxygen species, which can induce oxidative stress in biological systems. The compound’s effects are mediated through pathways involving oxidative damage and cellular signaling .

Comparison with Similar Compounds

  • 1,4-Bis(phenylamino)anthraquinone
  • 1-Hydroxy-4-phenylaminoanthraquinone
  • 2-Hydroxy-3-phenylaminoanthraquinone

Comparison: 1-Hydroxy-2,4-bis(phenylamino)anthraquinone is unique due to its specific substitution pattern on the anthraquinone core. This pattern imparts distinct chemical and physical properties, such as solubility and reactivity, making it particularly suitable for certain applications compared to its analogs .

Properties

CAS No.

81-70-9

Molecular Formula

C26H18N2O3

Molecular Weight

406.4 g/mol

IUPAC Name

2,4-dianilino-1-hydroxyanthracene-9,10-dione

InChI

InChI=1S/C26H18N2O3/c29-24-18-13-7-8-14-19(18)25(30)23-22(24)20(27-16-9-3-1-4-10-16)15-21(26(23)31)28-17-11-5-2-6-12-17/h1-15,27-28,31H

InChI Key

PEMIJWTVSXCRRB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)O)NC5=CC=CC=C5

Origin of Product

United States

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